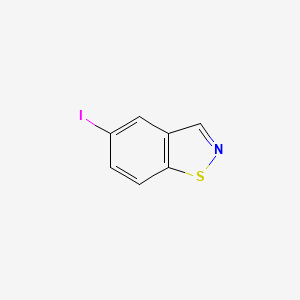

5-Iodo-1,2-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHBDNSAOPGJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Iodo 1,2 Benzothiazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the benzothiazole (B30560) ring system, including iodinated derivatives, often depend on condensation and cyclization reactions from readily available precursors.

The most direct and widely used classical method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic partners. acs.orgresearchgate.net When the goal is a 5-iodo derivative, a common strategy is to start with a pre-iodinated aminothiophenol. Alternatively, a 2-aminothiophenol (B119425) can be condensed, followed by electrophilic iodination of the resulting benzothiazole, although this can sometimes lead to mixtures of isomers.

Key condensation reactions include:

With Aldehydes: 2-Aminothiophenol reacts with aldehydes, often under oxidative conditions, to form the benzothiazole ring. Molecular iodine (I₂) can itself serve as a catalyst and oxidant for this transformation, proceeding smoothly under metal-free conditions. researchgate.netnih.gov

With Carboxylic Acids: The condensation of 2-aminothiophenol with carboxylic acids or their derivatives (like acyl chlorides) typically requires high temperatures or a dehydrating agent such as polyphosphoric acid to facilitate the cyclization. acs.org

A different classical approach begins with an iodinated aniline (B41778). For instance, a synthetic route to a related compound, 5-iodo-2-methylbenzimidazole, starts with o-nitroaniline, which is first iodinated to produce 4-iodo-2-nitroaniline. google.com This intermediate is then reduced to 4-iodo-1,2-phenylenediamine, which subsequently undergoes cyclization. google.com A similar strategy can be envisioned for 5-iodo-1,2-benzothiazole, where a precursor like 4-iodo-2-aminothiophenol would be the key intermediate.

Table 1: Classical Condensation Reactions for Benzothiazole Synthesis

| Precursors | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| 2-Aminothiophenol + Aldehyde | I₂ (catalyst), room temperature or microwave | 2-Substituted Benzothiazole | Efficient, metal-free, I₂ acts as both catalyst and oxidant. researchgate.netnih.gov |

| 2-Aminothiophenol + Carboxylic Acid | Polyphosphoric acid, 110 °C | 2-Substituted Benzothiazole | Requires harsh conditions and a dehydrating agent. acs.org |

| 4-Iodo-2-nitroaniline | 1. Fe, Formic Acid (Reduction) 2. Cyclization Reagent | 5-Iodobenzimidazole (analogue) | Demonstrates a route starting from an iodinated nitroaniline. chemicalbook.com |

The Jacobsen cyclization is a well-established radical-based method for synthesizing 2-substituted benzothiazoles. researchgate.netresearchgate.net This reaction involves the oxidative cyclization of N-arylthioamides (thiobenzanilides) using an oxidant like potassium ferricyanide (B76249) in an alkaline solution. acs.orgresearchgate.net

The starting thiobenzanilides are typically prepared from the corresponding benzanilides using a thionating agent like Lawesson's reagent. acs.org The Jacobsen cyclization proceeds via a radical mechanism, where the cyclization occurs onto a carbon atom ortho to the anilido nitrogen. researchgate.netresearchgate.net

A significant consideration in the Jacobsen cyclization is regioselectivity, particularly when using asymmetrically substituted anilide precursors. For the synthesis of a this compound derivative, one would start from a 3-iodothiobenzanilide. However, the cyclization of such precursors can lead to a mixture of regioisomers. For example, the cyclization of 3-fluoro-substituted thiobenzanilides has been shown to produce a mixture of the corresponding 5-fluoro- and 7-fluoro-2-phenylbenzothiazoles. acs.orgresearchgate.netnih.gov This presents a challenge for isolating the pure 5-substituted isomer. Despite this, the method has been successfully applied, sometimes requiring subsequent separation of the isomeric products. acs.org

Table 2: Jacobsen Cyclization for Substituted Benzothiazoles

| Precursor | Reagents/Conditions | Product(s) | Key Features |

|---|---|---|---|

| N-(3-Fluorophenyl)thiobenzamide | K₃[Fe(CN)₆], NaOH (aq) | Mixture of 5-Fluoro- and 7-Fluoro-2-phenylbenzothiazole | Classic radical cyclization; demonstrates the issue of regioisomerism with meta-substituted precursors. acs.orgnih.gov |

| N-(3,4-Difluorophenyl)thiobenzamide | K₃[Fe(CN)₆], NaOH (aq) | Mixture of 5,6-Difluoro- and 6,7-Difluoro-isomers | Illustrates that cyclization can occur at either available ortho position. acs.org |

Modern and Sustainable Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and poor regioselectivity, modern synthetic approaches often utilize transition metal catalysis. Copper and palladium are the most prominent metals employed for the synthesis of benzothiazoles.

Copper-catalyzed reactions are powerful tools for forming carbon-sulfur (C-S) bonds, which are crucial for constructing the thiazole (B1198619) ring in benzothiazoles. indexcopernicus.com The Ullmann reaction and its variations are central to these methodologies. organic-chemistry.orgiitk.ac.inbyjus.com These reactions typically involve the coupling of an aryl halide with a sulfur source. iitk.ac.inbyjus.com

Key copper-catalyzed strategies include:

Intramolecular C-S Coupling: This is a common approach where an ortho-halothioanilide or a related precursor undergoes an intramolecular cyclization. For example, N-(2-chlorophenyl)benzothioamides can be cyclized to form 2-arylbenzothiazoles using a copper(II) catalyst with a base like cesium carbonate (Cs₂CO₃). indexcopernicus.com A similar strategy using ortho-iodothioanilides can be promoted by potassium tert-butoxide (KOtBu) with a catalytic amount of a phenanthroline ligand. organic-chemistry.org

Intermolecular Coupling and Condensation: These methods build the benzothiazole ring from simpler components in one pot. A highly efficient procedure involves the reaction of N-benzyl-2-iodoaniline with potassium sulfide, where copper catalyzes a double C-S bond formation. nih.gov Another approach is the copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles, which serves as a versatile method for accessing 2-substituted benzothiazoles. acs.org Recently, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) has been reported to produce benzodithiole derivatives through an unexpected sulfur rearrangement. acs.org

Table 3: Examples of Copper-Catalyzed Benzothiazole Syntheses

| Reactants | Catalyst/Reagents | Reaction Type | Product Type |

|---|---|---|---|

| N-(2-Chlorophenyl)benzothioamide | Cu(II)-BINAM complex, Cs₂CO₃ | Intramolecular C-S Coupling | 2-Arylbenzothiazole indexcopernicus.com |

| N-Benzyl-2-iodoaniline + K₂S | Copper catalyst | Double C-S Bond Formation | Benzothiazole nih.gov |

| 2-Aminobenzenethiol + Nitrile | Copper catalyst | Condensation/Cyclization | 2-Substituted Benzothiazole acs.org |

| 2-Haloanilides + Metal Sulfide | Copper catalyst | Cross-Coupling | 2-Substituted Benzothiazole thieme-connect.de |

Palladium catalysis offers an alternative and highly effective route to benzothiazoles, often proceeding under mild conditions with high functional group tolerance. thieme-connect.de These methods frequently rely on palladium-catalyzed cross-coupling reactions to form the key C-S bond.

Key palladium-catalyzed strategies include:

Intramolecular C-S Cross-Coupling: Similar to copper catalysis, palladium can effectively catalyze the intramolecular cyclization of precursors like ortho-haloaryl thioureas to generate 2-aminobenzothiazoles. indexcopernicus.com

C-H Functionalization/Arylation: Modern methods include the direct C-H functionalization of the benzothiazole core. For instance, the C2-position of benzothiazole can be directly arylated with a variety of iodoarenes using a palladium catalyst at room temperature, providing a direct route to 2-arylbenzothiazoles. chemrxiv.orgchemrxiv.org

Cascade Reactions: Palladium catalysts can initiate complex cascade reactions to build the heterocyclic core from acyclic precursors. A novel strategy involves a palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols to assemble a quinoline (B57606) core, showcasing the power of palladium to orchestrate multi-step transformations from iodo-substituted anilines. mdpi.com While this example leads to quinolines, similar principles can be applied to other heterocyclic systems.

Table 4: Examples of Palladium-Catalyzed Benzothiazole Syntheses

| Reactants | Catalyst/Reagents | Reaction Type | Product Type |

|---|---|---|---|

| ortho-Haloaryl thiourea | Palladium catalyst | Intramolecular C-S Coupling | 2-Aminobenzothiazole (B30445) indexcopernicus.comd-nb.info |

| Benzothiazole + Iodoarene | Pd(OAc)₂, Ag₂O, HFIP | Direct C-H Arylation | 2-Arylbenzothiazole chemrxiv.orgchemrxiv.org |

| 2-Bromoanilides + Thiol source | Palladium catalyst | Cross-Coupling/Condensation | Substituted Benzothiazole organic-chemistry.org |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide + Alcohol | Palladium catalyst | Cascade Annulation | 4-Alkenyl 2-alkoxyquinoline (analogue system) mdpi.com |

Metal-Catalyzed Syntheses

Other Transition Metal Catalysis (e.g., Ruthenium, Zinc)

While palladium and copper have been extensively studied, other transition metals like ruthenium and zinc have also proven to be effective catalysts in the synthesis and functionalization of the 1,2-benzothiazole scaffold.

Ruthenium Catalysis: Ruthenium (Ru) catalysts are particularly noted for their ability to facilitate C-H activation, enabling the direct functionalization of the benzothiazole core or its substituents. Ru(II)-catalyzed reactions have been developed for the regioselective ortho-amidation of 2-arylbenzo[d]thiazoles, using the benzothiazole moiety as an innate directing group. thieme-connect.comnih.govacs.org This approach employs acyl azides as the nitrogen source, proceeding in a single step without external oxidants and releasing only nitrogen gas as a byproduct. nih.govacs.org Mechanistic studies suggest the formation of a five-membered cyclic ruthenium complex that facilitates the C–H activation. researchgate.net Furthermore, Ru(II) has been shown to catalyze the alkenylation of 2-arylbenzothiazoles with unactivated olefins, leading to mono-alkenylated products with high selectivity. researchgate.net The complementarity of ruthenium and palladium catalysis offers a broader scope for C-H arylation on these heterocyclic systems. thieme-connect.com

Zinc Catalysis: Zinc (Zn) compounds serve as efficient and cost-effective Lewis acid catalysts for the synthesis of 2-substituted benzothiazoles. Zinc triflate (Zn(OTf)₂) has been successfully used to catalyze the condensation reaction between 2-aminothiophenol and various aldehydes. scientiaresearchlibrary.comresearchgate.net This method is characterized by simple reaction conditions, proceeding in ethanol (B145695) at reflux temperature to afford high yields of the desired products. scientiaresearchlibrary.comresearchgate.net Similarly, Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has been employed as an inexpensive and environmentally benign catalyst for the same transformation, proving effective for a range of electronically and structurally diverse aldehydes. scispace.com A dual-catalyst system of FeCl₃/ZnI₂ has also been reported for the aerobic oxidative cyclization of 2-aminobenzothiazole with ketones to produce fused benzoimidazothiazole derivatives. nih.gov

Interactive Table: Examples of Ruthenium and Zinc Catalyzed Syntheses

| Catalyst System | Starting Materials | Product Type | Key Features | References |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | 2-Arylbenzo[d]thiazole, Acyl azide | ortho-Amidated 2-arylbenzothiazole | Regioselective C-H amidation; External oxidant-free | nih.govacs.org |

| Ru(II) catalyst | 2-Arylbenzothiazole, Iodoarenes | C-H Arylated 2-arylbenzothiazole | Complementary to Palladium catalysis; High site selectivity | thieme-connect.com |

| Zn(OTf)₂ | 2-Aminothiophenol, Aldehydes | 2-Substituted benzothiazole | Simple conditions; High yields | scientiaresearchlibrary.comresearchgate.net |

| Zn(OAc)₂·2H₂O | 2-Aminothiophenol, Aldehydes | 2-Substituted benzothiazole | Inexpensive, eco-friendly catalyst | scispace.com |

| FeCl₃ / ZnI₂ | 2-Aminobenzothiazole, Ketones | Fused benzoimidazothiazole | Aerobic oxidative cyclization | nih.gov |

Metal-Free Synthetic Protocols

The development of synthetic routes that avoid the use of transition metals is a significant goal in modern chemistry, often leading to lower costs, reduced toxicity, and simpler purification procedures. Several metal-free strategies for the synthesis of the benzothiazole ring have been established.

One prominent approach involves the intramolecular cyclization of thioformanilides. indexcopernicus.com These reactions can be promoted by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which facilitates the cyclization at ambient temperature via a thiyl radical intermediate. indexcopernicus.com Another strategy relies on the base-promoted cyclization of precursors like N'-(substituted)-N-(2-halophenyl)thioureas in a non-metallic system. nih.gov This method is noted for its mild conditions and broad functional group tolerance. nih.gov

Iodine-mediated oxidative annulation represents another effective metal-free pathway. A library of 2-arylbenzothiazoles has been synthesized from readily available aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the sulfur source, using iodine to promote the reaction. acs.org Electrochemical synthesis offers a powerful and inherently metal-free (as a catalyst) alternative. researchgate.net Protocols have been developed for the intramolecular dehydrogenative C–S cross-coupling of N-aryl thioamides under undivided electrolytic conditions, avoiding any external oxidants. rsc.org This electro-organic method is considered an energy-efficient and environmentally benign process for forming the benzothiazole ring. researchgate.netrsc.orgresearchgate.net

Furthermore, a highly atom-economic, redox-neutral cyclization has been developed using nitrobenzenes, elemental sulfur, and methyl heteroarenes without any transition-metal catalyst, showcasing an ideal reaction system from a green chemistry perspective. acs.org

Interactive Table: Comparison of Metal-Free Synthetic Protocols

| Protocol | Precursors | Key Reagents/Conditions | Advantages | References |

| Base-Promoted Cyclization | N-(2-halophenyl)thioureas | Base (e.g., DBU) | Mild conditions, wide functional group scope | nih.govthieme-connect.com |

| Iodine-Mediated Annulation | Aromatic amines, Benzaldehydes, NH₄SCN | I₂ | Uses readily available starting materials | acs.org |

| Electrochemical Synthesis | N-aryl thioamides | Undivided electrolytic cell | No external oxidant required, energy-efficient | rsc.org |

| Redox-Neutral Cyclization | Nitrobenzenes, Elemental sulfur, Methyl heteroarenes | Heat | High atom economy, no external redox agents | acs.org |

| Catalyst-Free Condensation | 2-Aminothiophenols, Aldehydes | Ethanol, Room Temperature | Simple, benign, high atom economy | bohrium.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for benzothiazoles, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient processes. nih.gov

Solvent-Free and Aqueous Media Reactions

Eliminating volatile organic solvents is a cornerstone of green synthesis.

Solvent-Free Reactions: Several protocols have been established under solvent-free conditions. One method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, yielding products in excellent yields within a short timeframe. researchgate.net Microwave-assisted synthesis over solid supports like NaY zeolite has also been used to prepare substituted benzothiazoles without any solvent, offering advantages in terms of environmental concerns and reaction speed. tsijournals.com Additionally, catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) and Brønsted acidic ionic liquid gels have been used to facilitate the condensation of 2-aminothiophenol with acyl chlorides or aldehydes under solvent-free conditions. nih.govacs.org

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient method for synthesizing benzothiazoles involves the condensation of o-aminophenols and aldehydes in water, using samarium triflate as a reusable catalyst. organic-chemistry.org Ruthenium(II) has been shown to effectively catalyze C-H amidation "on water," where water plays a critical role in the catalytic cycle. researchgate.net Electrochemical methods have also been adapted to run in aqueous phases, providing an eco-compatible pathway free from hazardous catalysts. benthamdirect.com

Utilization of Recyclable Catalysts

The ability to recover and reuse a catalyst is crucial for sustainable and cost-effective chemical production. Several heterogeneous and recyclable catalysts have been developed for benzothiazole synthesis.

Graphitic carbon nitride (g-C₃N₄), a metal-free polymer, has emerged as a highly effective and recyclable photocatalyst for synthesizing 2-arylbenzothiazoles under visible light. chemrxiv.orgbohrium.com It demonstrates excellent stability and can be reused for multiple cycles without a significant drop in efficiency. chemrxiv.orgbohrium.com Natural-based materials have also been explored, such as a Gum Arabic/Zr(IV) nanocatalyst, which is heterogeneous, recyclable, and effective under solvent-free conditions. orgchemres.org

Other notable examples include:

NaHSO₄-SiO₂ : An inexpensive, non-toxic, and easily prepared solid acid catalyst that can be removed by simple filtration. nih.gov

Brønsted acidic ionic liquid gel : A heterogeneous catalyst that can be recovered by centrifugation and reused without significant loss of activity. acs.org

NaY zeolite : A solid support and catalyst for microwave-assisted solvent-free synthesis that can be filtered off and reused. tsijournals.com

Silica-supported methanesulfonic acid : A heterogeneous mixture that allows the silica (B1680970) to be reused multiple times. nih.gov

Visible Light-Mediated Synthesis

Harnessing visible light as a clean and abundant energy source represents a significant advance in green synthesis. acs.org Photoredox catalysis has become a powerful tool for constructing the benzothiazole ring. chemrxiv.org

These reactions can be driven by metal-based photosensitizers, such as [Ru(bpy)₃]Cl₂, which can catalyze the oxidative condensation of 2-aminothiophenol with aldehydes using molecular oxygen as the terminal oxidant. acs.orgelsevierpure.com Organic dyes like fluorescein (B123965) and riboflavin (B1680620) are also effective and inexpensive metal-free photocatalysts for these transformations. nih.govchemrxiv.orgresearchgate.net

Interestingly, some visible-light-mediated syntheses can proceed without any external photocatalyst. rsc.org In one such mechanism, a disulfide intermediate, generated in situ from 2-aminothiophenol, acts as the photosensitizer. acs.org This disulfide absorbs visible light and sensitizes molecular oxygen to generate the reactive oxygen species required for the dehydrogenation step, simplifying the reaction system. acs.org Graphitic carbon nitride (g-C₃N₄) is another prominent metal-free photocatalyst that works efficiently under visible light irradiation. bohrium.comresearchgate.netresearchgate.net

Interactive Table: Green Chemistry Approaches to Benzothiazole Synthesis

| Green Principle | Method/Catalyst | Conditions | Key Advantage | References |

| Solvent-Free | Microwave irradiation | NaY Zeolite | Rapid, no organic solvent | tsijournals.com |

| Aqueous Media | Electrochemical Synthesis | Graphite-iron electrodes | Avoids hazardous catalysts and solvents | benthamdirect.com |

| Recyclable Catalyst | Graphitic carbon nitride (g-C₃N₄) | Visible light | Metal-free, stable, reusable photocatalyst | chemrxiv.orgbohrium.com |

| Recyclable Catalyst | NaHSO₄-SiO₂ | Solvent-free | Heterogeneous, easily removed by filtration | nih.gov |

| Visible Light | Fluorescein (photocatalyst) | Blue LEDs, O₂ | Metal-free, uses benign organic dye | researchgate.net |

| Visible Light | Photocatalyst-free | Blue LEDs, Na₂S₂O₈ | No external photocatalyst needed, mild conditions | rsc.org |

Regioselective Iodination and Functionalization Strategies

Achieving the specific this compound structure requires precise control over the placement of the iodine atom on the benzothiazole ring. This can be accomplished through two primary strategies: direct, regioselective iodination of a pre-formed benzothiazole ring, or by constructing the ring from a starting material that already contains iodine at the desired position.

Direct Functionalization: The functionalization of the pre-formed 1,2-benzothiazole ring generally follows the principles of electrophilic aromatic substitution. The electron distribution in the benzene (B151609) portion of the heterocycle dictates the position of substitution. While specific literature on the direct iodination of 1,2-benzothiazole to yield the 5-iodo isomer is not extensively detailed in the provided context, general functionalization strategies have been reported. For instance, Ru(II)-catalyzed C-H activation has been used for the highly regioselective ortho-amidation of the C2-aryl ring in 2-arylbenzothiazoles, demonstrating that the benzothiazole moiety can act as an effective directing group to control functionalization on its substituents. nih.govacs.org

Synthesis from Pre-functionalized Precursors: A more common and often more reliable method for obtaining a specific substitution pattern like this compound is to begin the synthesis with a precursor that already contains the iodo group. For example, the metal-free cyclization method that starts from o-haloanilines can be adapted. thieme-connect.com By using a starting material such as 2-amino-4-iodobenzenethiol , the subsequent intramolecular cyclization would directly and unambiguously yield This compound . Similarly, methods involving the condensation of a substituted 2-aminothiophenol with an aldehyde or carboxylic acid can be employed. nih.govmdpi.com Starting with an appropriately iodinated 2-aminothiophenol ensures that the iodine atom is locked into the 5-position of the final benzothiazole product. An iodine-mediated oxidative annulation using an iodo-substituted aromatic amine would likewise direct the final position of the halogen. acs.org This precursor-based approach avoids issues with regioselectivity and the potential for mixed isomers that can arise during the direct functionalization of the heterocyclic ring system.

Synthesis of Radiolabeled this compound Derivatives

The synthesis of radiolabeled derivatives of this compound is a critical step for their potential application in nuclear medicine as diagnostic imaging agents or for therapeutic purposes. The introduction of a radioactive iodine isotope into the molecular structure allows for non-invasive visualization and tracking in biological systems. nih.gov The choice of iodine radioisotope is dependent on the intended application, with isotopes like Iodine-123 (123I) and Iodine-125 (125I) being suitable for imaging techniques such as Single Photon Emission Computed Tomography (SPECT), while beta-emitting isotopes like Iodine-131 (131I) can be used for targeted radiotherapy. nih.gov

The general strategy for the synthesis of radiolabeled this compound derivatives typically involves the preparation of a suitable non-radioactive precursor molecule that can be subsequently radiolabeled in the final step. This approach minimizes the handling of radioactive materials and allows for the purification of the precursor before the introduction of the radionuclide.

A common method for radioiodination is electrophilic substitution on an activated aromatic ring or via a precursor containing a leaving group, such as a trialkylstannyl or boronic acid derivative, which can be readily replaced by radioiodine. For the synthesis of radiolabeled this compound, a precursor such as 5-stannyl-1,2-benzothiazole or 5-boronic acid-1,2-benzothiazole would be synthesized first. This precursor can then be reacted with a source of radioiodine, such as sodium iodide (Na[*I]), in the presence of an oxidizing agent.

The radioiodination reaction is typically carried out using an oxidizing agent to convert the iodide (I-) to an electrophilic iodine species (I+). Common oxidizing agents include chloramine-T, Iodogen, or hydrogen peroxide. The reaction conditions, including temperature, reaction time, and pH, are optimized to achieve high radiochemical yield and purity.

Following the radiolabeling reaction, the desired radiolabeled this compound derivative must be purified from unreacted radioiodine and other reaction components. This is commonly achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or solid-phase extraction cartridges.

An example of a synthetic approach for a radiolabeled derivative could involve the initial synthesis of a precursor molecule, followed by radioiodination. For instance, a derivative of 1,2-benzothiazole with a functional group amenable to labeling could be prepared. While direct synthesis of radiolabeled this compound is not extensively documented, the principles can be inferred from the synthesis of other radioiodinated heterocyclic compounds. For example, in the synthesis of radioiodinated compounds for platelet-derived growth factor receptor β (PDGFRβ) imaging, a precursor was designed and synthesized for subsequent radioiodination to yield the final product. nih.gov

Table 1: Iodine Isotopes Used in Radiopharmaceuticals nih.gov

| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Application |

| 123I | 13.2 hours | Electron Capture | γ (159 keV) | SPECT Imaging |

| 124I | 4.2 days | β+ decay, Electron Capture | β+ (2138 keV), γ (603 keV) | PET Imaging |

| 125I | 59.4 days | Electron Capture | γ (35 keV) | In vitro assays, preclinical imaging |

| 131I | 8.02 days | β- decay | β- (606 keV), γ (364 keV) | Therapy, SPECT Imaging |

Table 2: Hypothetical Radioiodination of a 5-Stannyl-1,2-benzothiazole Precursor

| Precursor | Radiolabeling Agent | Oxidizing Agent | Reaction Conditions | Product | Radiochemical Yield |

| 5-(Tributylstannyl)-1,2-benzothiazole | Na[125I] | Chloramine-T | Room Temperature, 15 min, pH 7.5 | [125I]this compound | >90% (Hypothetical) |

| 5-(Tributylstannyl)-1,2-benzothiazole | Na[123I] | Iodogen | Room Temperature, 10 min, pH 7.0 | [123I]this compound | >95% (Hypothetical) |

The radiochemical purity of the final product is a critical parameter and is typically assessed by radio-thin-layer chromatography (radio-TLC) or radio-HPLC. The identity of the radiolabeled compound is confirmed by comparing its retention time with that of a non-radioactive, authenticated standard of this compound.

Reaction Mechanisms and Chemical Reactivity

Role of Iodine as a Leaving Group in Chemical Transformations

The iodine atom at the 5-position of the 1,2-benzothiazole ring is a key functional handle for synthetic transformations, primarily due to its excellent ability to act as a leaving group. A good leaving group is a species that can readily depart from a molecule, taking with it a pair of electrons, and is stable once it has detached. The ability of a group to leave is inversely related to its basicity; weak bases are good leaving groups.

Iodide (I⁻) is the conjugate base of a strong acid, hydroiodic acid (HI), making it a very weak base and consequently an excellent leaving group. masterorganicchemistry.com This characteristic is fundamental to the reactivity of 5-Iodo-1,2-benzothiazole in nucleophilic substitution and cross-coupling reactions. In these reactions, the carbon-iodine bond is cleaved, and the iodine is replaced by another atom or group. For example, in nucleophilic aromatic substitution reactions, a nucleophile can attack the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The stability of the resulting iodide anion helps to drive the reaction forward.

The strength of the carbon-halogen bond also plays a role. While the C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which facilitates its cleavage, it is important to note that even a relatively poor leaving group like fluoride (B91410) (F⁻) can be eliminated under certain conditions, such as in the E1cb mechanism. masterorganicchemistry.com However, the superior leaving group ability of iodide makes this compound a versatile precursor for introducing a wide range of functionalities onto the benzothiazole (B30560) scaffold.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The presence of the iodo substituent makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov These reactions typically involve the oxidative addition of the C-I bond to a low-valent transition metal catalyst (e.g., palladium or copper), followed by transmetalation and reductive elimination to form the new bond. nih.gov

Carbon-Carbon Bond Formation: Reactions like Suzuki, Stille, Heck, and Sonogashira couplings can be envisioned using this compound as the aryl halide component. For instance, in a Suzuki coupling, the iodobenzothiazole would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, attaching a new aryl or alkyl group at the 5-position. The construction of C-C bonds can also be achieved through radical pathways, where benzothiazole derivatives act as transfer reagents. mdpi.comresearchgate.net

Carbon-Heteroatom Bond Formation: Similarly, C-X bonds can be formed via reactions such as the Buchwald-Hartwig amination (for C-N bonds), Ullmann condensation (for C-O, C-S, and C-N bonds), and related processes. nih.gov In a Buchwald-Hartwig reaction, this compound could be coupled with an amine in the presence of a palladium catalyst to yield a 5-amino-1,2-benzothiazole derivative. nih.gov Iodine itself can mediate the formation of C-N and C-S bonds in a metal-free context, providing a regioselective route to complex heterocyclic systems. rsc.org

The table below summarizes potential cross-coupling reactions for functionalizing this compound.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst |

| Suzuki Coupling | C-C | Boronic acid/ester | Palladium |

| Stille Coupling | C-C | Organostannane | Palladium |

| Heck Coupling | C-C | Alkene | Palladium |

| Sonogashira Coupling | C-C | Terminal alkyne | Palladium/Copper |

| Buchwald-Hartwig | C-N | Amine/Amide | Palladium |

| Ullmann Condensation | C-O, C-S | Alcohol/Thiol | Copper |

Intramolecular Cyclization Mechanisms

Derivatives of this compound can be designed to undergo intramolecular cyclization, a powerful strategy for constructing complex, fused heterocyclic systems. The mechanism of these reactions depends on the nature of the tethered reactive group.

One common pathway involves the intramolecular nucleophilic attack of a suitably positioned functional group onto the benzothiazole ring or an appended side chain. For example, studies on related benzothiazole systems show that intramolecular cyclization can occur through the addition of an amino group to a cyano group, or via the reaction of a thioamide with an internal electrophile. nih.govmdpi.com Research on 2-aminobenzothiazoles reacting with α-iodoketones reveals a mechanism of initial N-alkylation followed by an intramolecular dehydrative cyclization to form imidazo[2,1-b] nih.govbenzothiazolium salts. nih.gov

Another important mechanism is iodine-mediated intramolecular oxidative cyclization. In this process, molecular iodine acts as both an electrophile to activate a double bond in a side chain and as an oxidant to facilitate the final ring-closing step. organic-chemistry.org For instance, the cyclization of 2-(styrylthio)anilines to form 2-substituted benzothiazoles proceeds through iodine activation, subsequent nucleophilic attack by the aniline (B41778) nitrogen, and elimination of HI. organic-chemistry.org This metal-free approach highlights the versatility of iodine in promoting complex cyclizations under relatively mild conditions. organic-chemistry.org

Radical-Mediated Processes

The this compound moiety can participate in radical-mediated reactions through several mechanisms. The weak C-I bond can undergo homolytic cleavage upon exposure to heat or light to generate an aryl radical, which can then participate in various bond-forming events.

Furthermore, benzothiazole derivatives, particularly benzothiazolines, are known to act as radical transfer reagents. mdpi.comresearchgate.net Their activation through single-electron oxidation can generate highly reactive radical cation intermediates, which subsequently produce radicals while converting into a stable aromatic benzothiazole structure. researchgate.net This reactivity is harnessed in photoredox catalysis. For example, hypervalent iodine reagents, which share the key iodine atom, are widely used in photoredox reactions that proceed through radical pathways. cardiff.ac.uk

Mechanistic studies on the cyclization of thiobenzamides have also pointed to the involvement of aryl radical cations as key reactive intermediates under oxidative conditions. mdpi.com Another related mechanism involves the formation of a thiyl radical, which initiates cyclization to yield a benzothiazole product. mdpi.com These examples underscore the potential for this compound derivatives to be engaged in synthetic strategies that are initiated or propagated by radical species.

Photochemical Reaction Pathways

The interaction of this compound with light can initiate a variety of chemical transformations. Direct photolysis of the C-I bond is a plausible pathway, given its relatively low bond dissociation energy. This would generate a 1,2-benzothiazol-5-yl radical and an iodine radical, which could then engage in subsequent reactions.

Studies on the photodegradation of the parent benzothiazole (BTH) in aqueous systems show that it is susceptible to oxidation via UV radiation. researchgate.net The direct photolysis quantum yield for BTH was calculated to be 0.022 at pH 7, indicating a moderate efficiency of light-induced degradation. researchgate.net The presence of the iodo-substituent in this compound would likely alter its photophysical properties and could lead to different photochemical pathways, including enhanced intersystem crossing and susceptibility to photo-reductive dehalogenation.

Photoredox catalysis offers another avenue for photochemical reactions. In this approach, a photocatalyst absorbs light and then engages the substrate in a single-electron transfer event. Given the known use of hypervalent iodine reagents in photoredox catalysis, this compound could potentially serve as a substrate or even a component of a catalytic system. cardiff.ac.uk These reactions often proceed through radical intermediates, linking photochemical pathways with the processes described in the previous section. cardiff.ac.uk Common photochemical transformations include isomerizations, carbonyl chemistry, and photooxygenations. dcu.ie

Investigation of Reaction Intermediates

Elucidating reaction mechanisms requires the detection and characterization of transient intermediates. For reactions involving this compound, a variety of spectroscopic and chemical trapping methods would be employed.

Radical Intermediates : In radical-mediated processes, potential radical intermediates, such as aryl or thiyl radicals, can be detected using electron paramagnetic resonance (EPR) spectroscopy. mdpi.com Alternatively, chemical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can be used to capture radical species, forming stable adducts that can be identified by mass spectrometry or NMR. mdpi.com

Cationic and Anionic Intermediates : In ionic pathways, intermediates like carbocations or carbanions may be formed. The formation of diazo intermediates has been observed in related reactions like the Shapiro reaction. vanderbilt.edu In cyclization reactions of 2-aminobenzothiazoles, stable benzothiazolium salts have been isolated and characterized as key intermediates. nih.gov

Organometallic Intermediates : For cross-coupling reactions, intermediates would include organometallic species where the benzothiazole moiety is bonded to a metal center (e.g., Pd, Cu). These can be studied using techniques like in-situ NMR or X-ray crystallography if stable complexes can be isolated.

Photoexcited States and Radical Ions : In photochemical reactions, transient species such as photoexcited states or radical ions generated after electron transfer can be investigated using time-resolved spectroscopy (e.g., transient absorption spectroscopy). mdpi.com In the photodegradation of benzothiazole, hydroxyl radicals (•OH) have been identified as key reactive species in UV/H₂O₂ systems. researchgate.net

The table below lists potential intermediates in the chemistry of this compound and methods for their investigation.

| Intermediate Type | Example Species | Investigation Method | Relevant Reaction Type |

| Radical | 1,2-Benzothiazol-5-yl radical | EPR, Chemical Trapping (TEMPO) | Radical-mediated, Photochemical |

| Cationic | Benzothiazolium salts | NMR, X-ray Crystallography | Intramolecular Cyclization |

| Organometallic | (1,2-Benzothiazol-5-yl)palladium(II) complex | In-situ NMR, X-ray Crystallography | Cross-Coupling |

| Photo-generated | Hydroxyl radical (•OH) | Kinetic studies, Scavenging experiments | Photochemical Oxidation |

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography of 5-Iodo-1,2-benzothiazole Derivatives

While specific crystallographic data for this compound is not extensively detailed in the available literature, significant insights can be drawn from the analysis of closely related structures, such as its isomers and other halogenated benzothiazoles. nih.govnih.govnih.gov The study of these analogues provides a robust framework for understanding the molecular geometry and intermolecular forces that govern the solid-state architecture of this class of compounds.

X-ray diffraction studies on derivatives like 6-Iodo-2-methyl-1,3-benzothiazole reveal that the benzothiazole (B30560) core is nearly planar. nih.gov This planarity is a critical feature, influencing the molecule's electronic distribution and its capacity for intermolecular interactions. nih.gov In this analogue, the iodine atom shows the most significant deviation from the mean plane of the fused ring system, a common feature in such structures. nih.gov The fundamental geometry of the benzothiazole rings is consistent with that observed in other 1,3-benzothiazole structures. nih.gov

Crystallographic analysis of a related isomer, 6-Iodo-2-methyl-1,3-benzothiazole, provides key structural parameters that are likely comparable to the 5-iodo derivative.

| Parameter | Value for 6-Iodo-2-methyl-1,3-benzothiazole nih.gov |

|---|---|

| Molecular Formula | C₈H₆INS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3255 (3) |

| b (Å) | 7.6967 (3) |

| c (Å) | 13.8083 (5) |

| β (°) | 90.686 (4) |

| Volume (ų) | 884.76 (6) |

| Z (molecules per unit cell) | 4 |

The crystal packing of iodo-benzothiazole derivatives is significantly influenced by non-covalent interactions, particularly halogen bonding and π–π stacking. nih.govmdpi.com Halogen bonding, a directional interaction between an electrophilic region on the halogen atom (in this case, iodine) and a Lewis base, is a reliable tool for assembling molecules into supramolecular architectures. nih.govnih.gov In the crystal structure of 6-Iodo-2-methyl-1,3-benzothiazole, intermolecular C-I⋯N halogen bonds are observed, which link the molecules into characteristic zigzag chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum provides information on the connectivity and electronic environment of the hydrogen atoms.

For the parent benzothiazole molecule, aromatic protons appear at specific chemical shifts. chemicalbook.com The introduction of an iodine atom at the 5-position is expected to significantly influence these shifts due to its electron-withdrawing nature and anisotropic effects. Studies on the related 5-Iodo-2-methyl-1,3-benzothiazole show a notable deshielding of the benzothiazole protons, which resonate in the range of δ 7.8–8.2 ppm. A similar effect would be anticipated for this compound, allowing for clear differentiation from other positional isomers.

| Compound | Proton Environment | Typical ¹H NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Benzothiazole (parent) | Aromatic Protons | 7.46 - 8.97 | chemicalbook.com |

| 5-Iodo-2-methyl-1,3-benzothiazole | Aromatic Protons | 7.8 - 8.2 (deshielded) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The technique provides a precise molecular ion peak corresponding to the intact molecule. The molecular formula for this compound is C₇H₄INS, giving it a calculated molecular weight of approximately 261.08 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. A common fragmentation pathway for iodinated aromatic compounds is the loss of the iodine atom. This would result in a significant fragment ion peak that can be used as a diagnostic marker. The isotopic signature arising from the natural abundance of sulfur and iodine isotopes also provides additional evidence for the compound's elemental composition.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment |

|---|---|---|---|

| Benzothiazole | C₇H₅NS | 135.19 | Molecular Ion (m/z 135) nist.gov |

| This compound | C₇H₄INS | 261.08 | [M-I]⁺ (loss of iodine) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The analysis of the parent benzothiazole scaffold shows characteristic peaks for C=N stretching, C=C aromatic ring stretching, and C-H bending. researchgate.net

For this compound, the spectrum would be expected to contain these fundamental benzothiazole vibrations, along with a distinct band associated with the carbon-iodine bond. In related iodo-benzothiazole derivatives, a stretch confirming the C–I bond is typically observed in the far-infrared region, around 680–720 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch (benzothiazole ring) | ~1640 | researchgate.net |

| C-H In-plane Bend (aromatic) | ~1550 | researchgate.net |

| C=C Stretch (aromatic ring) | ~1460 | researchgate.net |

| C-I Stretch | 680 - 720 |

Electrochemical Investigations

Electrochemical studies provide insight into the redox properties of this compound. While direct electrochemical analysis of this specific compound is not widely reported, investigations into related systems suggest potential reactivity. The benzothiazole nucleus itself can be involved in electrochemical processes. nih.gov Furthermore, organo-iodine compounds can participate in electrochemically mediated reactions. For instance, studies have shown that iodine can be electrochemically oxidized to form reactive iodonium (B1229267) ion species, which then act as mediators in cyclization reactions. nih.gov This indicates that the iodine substituent in this compound could be electrochemically active, potentially undergoing oxidation or reduction under specific conditions, which could be relevant in the context of synthetic transformations or mechanistic studies. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) and its derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP). scirp.org These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. scirp.orgscirp.org

The electronic properties of benzothiazole derivatives are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy and spatial distribution of these frontier orbitals are key indicators of nucleophilic and electrophilic reactivity. scirp.org In benzothiazole derivatives, the HOMO is often delocalized over the π-system, while the LUMO is typically localized on the benzothiazole moiety, indicating potential sites for charge transfer. researchgate.net The introduction of an iodine atom at the 5-position significantly influences the electronic environment due to its size and electronegativity, creating a unique electronic distribution.

Calculations of the molecular electrostatic potential (MEP) surface help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org For the benzothiazole core, negative potential is generally localized around the nitrogen atom, indicating its susceptibility to electrophilic attack, while positive potential is found over the hydrogen atoms. scirp.org The calculated HOMO and LUMO energies are fundamental to determining the charge transfer that occurs within the molecule. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis further confirms the occurrence of intramolecular charge transfer by examining delocalization energies. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations for Benzothiazole Derivatives Note: This table presents generalized data for benzothiazole derivatives as specific values for 5-Iodo-1,2-benzothiazole are not readily available in the cited literature. The values can vary based on substituents and computational methods.

| Parameter | Description | Typical Finding for Benzothiazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by substituents; higher values indicate stronger electron-donating capacity. proteobiojournal.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by substituents; lower values indicate stronger electron-accepting capacity. proteobiojournal.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Lower gap values (e.g., ~4.46 eV for some substituted derivatives) suggest higher reactivity and lower stability. mdpi.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic reactions. | Negative regions (red/yellow) are typically found near nitrogen atoms, indicating electrophilic attack sites. Positive regions (blue) are near hydrogen atoms. scirp.org |

DFT calculations are used to determine global reactivity descriptors, which provide quantitative measures of a molecule's chemical behavior. scirp.org These descriptors, including chemical hardness (η), softness (s), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. scirp.orgresearchgate.net

Chemical Hardness and Softness : Hardness is a measure of resistance to change in electron distribution. A lower value for chemical hardness and a higher value for softness indicate greater reactivity. scirp.org

Electrophilicity Index : This index measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a stronger electrophile. scirp.org

Conformational analysis, studied via DFT, investigates the different spatial arrangements of a molecule and their relative energies. mdpi.com For benzothiazole derivatives with flexible substituents, this analysis is crucial for identifying the most stable conformers. nih.gov The benzothiazole framework itself is essentially planar. In substituted derivatives, computational scans of dihedral angles are performed to map the potential energy surface and identify low-energy conformations. mdpi.comethz.ch For instance, in studies of related structures, multiple stable staggered conformers have been identified, with small energy differences between them, suggesting that the molecule may be flexible at ambient temperatures. nih.govethz.ch

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions (Pre-clinical Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.gov These methods are central to computer-aided drug design.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov Studies on various benzothiazole derivatives have shown their potential to bind to the active sites of numerous enzymes and receptors, including those involved in cancer and microbial diseases. nih.govresearchgate.netmdpi.com The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to molecular targets.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. nih.gov A simulation, often run for nanoseconds, provides insights into the stability of the binding pose predicted by docking and can reveal key interactions that stabilize the complex under physiological conditions. nih.govnih.gov

Benzothiazole derivatives have been investigated as potential inhibitors for various targets, including protein kinases (e.g., p56lck, EGFR-TK), enzymes in bacteria (e.g., MurD), and proteins implicated in Alzheimer's disease. researchgate.netnih.govbiointerfaceresearch.comijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazole derivatives, QSAR models have been developed to understand how different substituents affect their antiproliferative activity. nih.gov These models have shown that properties like the spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents at specific positions on the benzazole core are critical for biological activity. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced potency and selectivity.

Excited State Properties and Photophysical Behavior Modeling

The photophysical properties of benzothiazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to study the excited-state properties of these molecules. researchgate.net

These calculations can predict:

Electronic Absorption and Emission Spectra : TD-DFT can simulate UV-Vis absorption spectra, helping to understand the electronic transitions (e.g., π-π* and n-π*) responsible for light absorption. researchgate.netresearchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) : Some benzothiazole derivatives, particularly those with hydroxyl or amino groups, can undergo ESIPT, a process that leads to a large Stokes shift in their fluorescence spectra. nih.gov Computational modeling helps to elucidate the mechanism and feasibility of this process. nih.gov

Nonlinear Optical (NLO) Properties : The hyperpolarizability of benzothiazole-based metal complexes has been investigated using TD-DFT, indicating their potential for NLO applications. nih.gov

Modeling studies show that introducing different electron-donating or -withdrawing groups can significantly tune the optoelectronic properties of the benzothiazole core. researchgate.net

Medicinal Chemistry and Biological Activity Studies Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of 5-Iodo-1,2-benzothiazole Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For benzothiazole (B30560) derivatives, substitutions at various positions of the bicyclic ring system have been shown to significantly influence their pharmacological profiles. benthamscience.comresearchgate.net

Direct and extensive SAR studies detailing the specific influence of an iodine atom at the C-5 position of the 1,2-benzothiazole ring are not widely available in the public domain. However, based on general principles of medicinal chemistry, the introduction of an iodine atom at this position is expected to have several impacts:

Steric Bulk: Iodine's large atomic radius introduces significant steric bulk. This can either be beneficial, by forcing a more favorable binding conformation, or detrimental, by causing steric clashes within a receptor's binding site.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This interaction could provide an additional anchor point to a biological target.

Electronic Effects: As a halogen, iodine is an electron-withdrawing group, which can influence the electronic distribution within the benzothiazole ring system and affect its reactivity and interactions with biological macromolecules.

In a study focused on designing dual-acting agents for the 5HT1A receptor and serotonin (B10506) transporter (SERT), a 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one was synthesized as an alkylating agent. nih.gov While this study did not specifically analyze the effect of the iodo group on the benzothiazole ring itself, its inclusion in the synthetic pathway suggests its utility in creating diverse chemical entities for biological screening. nih.gov

SAR studies on the broader benzothiazole class have consistently highlighted the importance of substitutions at the C-2 and C-6 positions for a range of biological activities, including anticancer and antimicrobial effects. benthamscience.comresearchgate.net

C-2 Position: The C-2 position of the benzothiazole ring is a common site for modification. The introduction of various aryl groups, heterocyclic rings, and amine-containing side chains at this position has led to the discovery of potent inhibitors of various enzymes and receptors. benthamscience.comnih.gov Studies have shown that the nature of the substituent at C-2 is a primary determinant of the compound's bioactivity. nih.gov For instance, the incorporation of specific arylpiperazine moieties at C-2 has been explored for developing ligands for serotonergic and adrenergic receptors. nih.govnih.gov

C-6 Position: The C-6 position is another key site for substitution that significantly modulates the biological activity of benzothiazole derivatives. For example, in a series of benzothiazole derivatives designed as anticancer agents, a chloro group at the C-6 position was found to be a critical feature for activity. nih.gov The presence of a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative demonstrated significant inhibition of cancer cell proliferation. nih.gov This highlights that in a this compound scaffold, further substitution at the C-6 position could be a promising strategy for enhancing therapeutic potential.

The following table summarizes the general impact of substitutions on the benzothiazole scaffold based on available literature.

| Position | Type of Substituent | General Impact on Biological Activity |

| C-2 | Aryl groups, heterocycles, amine side chains | Major determinant of specific biological target interaction (e.g., enzyme inhibition, receptor binding). benthamscience.comnih.gov |

| C-5 | Iodine | Expected to increase lipophilicity and steric bulk, and potentially engage in halogen bonding. Specific SAR data is limited. |

| C-6 | Halogens (e.g., Chloro), Nitro groups | Can significantly enhance anticancer and antimicrobial activities. nih.govresearchgate.net |

Exploration of Biological Targets and Pathways

Derivatives of the 1,2-benzothiazole scaffold have been investigated for their interactions with a variety of biological targets, primarily in the areas of oncology and neuroscience.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and numerous small molecule inhibitors have been developed. Several studies have identified benzothiazole derivatives as potent EGFR tyrosine kinase (TK) inhibitors. nih.govnih.govnih.gov

In one study, a series of novel benzothiazole-based derivatives linked to amino acids showed superior EGFR inhibitory activity compared to the reference standard, erlotinib. nih.gov Molecular docking studies revealed that these compounds could fit into the ATP binding site of the EGFR-TK domain. nih.govnih.gov While these studies did not specifically include this compound, the general benzothiazole scaffold has proven to be a viable starting point for the design of EGFR inhibitors. The introduction of a 5-iodo substituent could potentially enhance binding affinity through increased hydrophobicity and halogen bonding interactions within the ATP binding pocket.

A selection of benzothiazole derivatives and their reported EGFR inhibitory activities are presented in the table below.

| Compound Series | Key Structural Features | Reported EGFR Inhibitory Activity (IC₅₀) | Reference |

| Benzothiazole-amino acid conjugates | Varied amino acid and ethyl ester analogues at C-2 | 0.11-0.16 µM for promising derivatives | nih.gov |

| Pyrimido[2,1-b]benzothiazole derivatives | Fused pyrimidine (B1678525) ring system | Compound 1 showed 70.58% inhibition | nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Chloro at C-6, substituted benzylamine (B48309) at C-2 | Inhibited AKT and ERK signaling pathways downstream of EGFR | nih.gov |

The serotonin 1A (5HT1A) receptor and the serotonin transporter (SERT) are key targets in the development of treatments for depression and other central nervous system (CNS) disorders. Benzothiazole derivatives have been explored as potential ligands for these targets. nih.govsemanticscholar.org

A study aimed at developing new dual-acting antidepressants investigated a series of benzothiazoles for their binding affinities at the 5HT1A receptor and SERT. nih.gov The structure-activity relationship in this series was complex, with modifications to the linker chain and the terminal amine group having significant effects on receptor affinity and selectivity. For instance, the replacement of a 4-chlorophenyl ring with a 2,6-pyrimidinyl ring dramatically increased binding to the 5HT1A receptor while diminishing SERT binding. nih.gov

Another study on 1,2,4-benzothiadiazine derivatives (a related but distinct scaffold) identified compounds with high selectivity for either the α1D-adrenoceptor or the 5-HT1A receptor, demonstrating that this general heterocyclic structure can be tuned for specific CNS targets. nih.gov A 3,4-dihydro-derivative was characterized as a novel and highly selective 5-HT1A receptor partial agonist. nih.gov

The findings for these related compounds suggest that a this compound core could serve as a scaffold for developing novel CNS-active agents. The properties of the iodine atom could influence the binding to these receptors, although specific data is currently lacking.

Pre-clinical Efficacy Investigations in Disease Models (General Activities)

While specific pre-clinical efficacy studies on this compound are not prominent in the literature, the broader class of benzothiazole derivatives has demonstrated a wide range of biological activities in various pre-clinical models. These activities provide a basis for the potential therapeutic applications of novel derivatives, including those with a 5-iodo substitution.

Anticancer Activity: Numerous benzothiazole derivatives have shown potent anticancer activity against a variety of cancer cell lines. nih.govnih.gov For example, a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and was shown to induce apoptosis and arrest the cell cycle. nih.gov Another study highlighted that 2-aminobenzothiazole (B30445) derivatives displayed promising broad anticancer inhibition against the NCI 60-cell line panel. nih.gov

Anti-inflammatory Activity: Some benzothiazole derivatives have been investigated for their anti-inflammatory properties. The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine was found to decrease the activity of pro-inflammatory cytokines IL-6 and TNF-α. nih.gov

Antimicrobial Activity: The benzothiazole nucleus is a structural component of various compounds with antimicrobial properties. researchgate.netmdpi.com Derivatives have been tested against both bacterial and fungal pathogens. researchgate.net For instance, certain 2-substituted 6-nitro- and 6-amino-benzothiazoles have demonstrated antimalarial activity against Plasmodium falciparum. researchgate.net

CNS Activity: As mentioned previously, benzothiazole derivatives have been investigated for their potential as antidepressants by targeting the 5HT1A receptor and SERT. nih.govsemanticscholar.org

These diverse biological activities underscore the versatility of the benzothiazole scaffold in medicinal chemistry. The introduction of a 5-iodo substituent represents a rational modification to explore new chemical space and potentially develop derivatives with enhanced or novel pre-clinical efficacy.

Anti-inflammatory Potential

Derivatives of the 1,2-benzothiazine nucleus have been investigated for their anti-inflammatory properties. These compounds are structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) and often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

While direct studies on the anti-inflammatory potential of this compound are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has shown significant promise in this area. For instance, various substituted benzothiazoles have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Structure-activity relationship (SAR) studies on related heterocyclic systems suggest that the nature and position of substituents on the benzothiazole ring play a crucial role in determining both the potency and selectivity of COX inhibition. Halogen substitutions, in particular, can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme's active site.

In a study evaluating a series of 2-amino benzothiazole derivatives, compounds with electron-withdrawing groups such as chloro and methoxy (B1213986) at the 5 and 6-positions demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema model in mice. This suggests that an iodo-substituent at the 5-position, being a halogen, could potentially contribute to or modulate anti-inflammatory activity. However, without direct experimental data for this compound, its specific anti-inflammatory profile remains to be elucidated.

| Compound Series | Model | Key Findings |

| 2-Amino Benzothiazole Derivatives | Carrageenan-induced paw edema in mice | Substitution with chloro at the 5-position and methoxy at the 4 and 6-positions showed the most significant anti-inflammatory activity. |

| Benzothiazole-based Thiazolidinones | Carrageenan-paw edema method and LOX assay | Certain derivatives exhibited excellent anti-inflammatory activity compared to the standard drug indomethacin. |

Analgesic Effects

The analgesic potential of benzothiazole derivatives has been explored in various preclinical models. The mechanism of action for their pain-relieving effects is often linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis.

Research on benzothiazole-benzamide derivatives has demonstrated promising analgesic activity in thermal stimulus models. Several compounds in this class exhibited highly significant pain relief when compared to standard drugs. Furthermore, structure-activity relationship studies of benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been conducted to develop novel analgesics. These studies indicate that specific substitutions on the aromatic rings are well-tolerated by the target enzymes.

While direct evaluation of the analgesic effects of this compound is limited, the general findings for the benzothiazole class of compounds suggest that it could possess analgesic properties. The electronic and lipophilic nature of the iodine atom at the 5-position would likely influence its pharmacokinetic and pharmacodynamic properties, which are critical for analgesic efficacy. Further investigation is required to determine the specific contribution of the 5-iodo substitution to the analgesic activity of the 1,2-benzothiazole scaffold.

| Compound Series | Model | Key Findings |

| Benzothiazole-Benzamides | Thermal stimulus technique | All tested compounds showed promising analgesic activity, with some being highly potent. |

| 1,2-Benzothiazine Derivatives | Acetic acid-induced writhing test | A synthesized derivative showed potent analgesic action with less gastric damage compared to ibuprofen. mdpi.com |

Antimicrobial and Antifungal Activities

The benzothiazole nucleus is a common feature in a variety of compounds exhibiting potent antimicrobial and antifungal activities. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives against a range of bacterial and fungal pathogens. For instance, certain benzothiazole Schiff base hybrids have shown excellent antimicrobial activity with low minimum inhibitory concentrations (MICs) against pathogenic bacteria. Similarly, novel benzothiazole derivatives have been designed with a broad antifungal spectrum.

The influence of halogen substitution on the antimicrobial and antifungal activity of benzothiazoles has been noted in several studies. For example, the presence of a chloro group at the 5-position of the benzothiazole ring has been shown to increase antibacterial activity. In one study on benzothiazole derivatives, compounds carrying chlorine substituents on the benzothiazole ring were found to be more effective as antifungal agents. This suggests that the presence of an iodine atom at the 5-position of the 1,2-benzothiazole ring could confer significant antimicrobial and antifungal properties. A patent for novel benzothiazole derivatives with enhanced biological activity mentions compounds with substitutions at the 5-position, including halogens, and reports their antibacterial and antifungal activities. nih.gov

| Organism | Compound Series | MIC (µg/mL) |

| Staphylococcus aureus | Benzothiazole Schiff Base Hybrids | 3.91 |

| Pseudomonas aeruginosa | Benzothiazole Schiff Base Hybrids | 3.91 |

| Escherichia coli | Benzothiazole Schiff Base Hybrids | 3.91 |

| Candida albicans | Novel Benzothiazole Derivatives | - |

| Cryptococcus neoformans | Novel Benzothiazole Derivatives | - |

Anticancer and Antiproliferative Activities (In Vitro/In Vivo)

The anticancer potential of benzothiazole derivatives is a significant area of research, with several compounds demonstrating potent antiproliferative activity against a variety of cancer cell lines. The mechanisms underlying their anticancer effects are diverse and can include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.

Numerous studies have focused on the synthesis and in vitro evaluation of novel benzothiazole derivatives for their antiproliferative activity. For example, a series of benzothiazole-bearing piperazino-arylsulfonamides showed activity against both hematological and solid tumor cell lines. researchgate.net The substitution pattern on the benzothiazole ring is a key determinant of anticancer potency. Fluorinated 2-aryl benzothiazole derivatives, for instance, have exhibited potent antitumor activity. nih.gov Specifically, a fluoro group at the 5-position of the benzothiazole ring has been shown to be important for activity. researchgate.net

Given the established importance of halogen substitution at the 5-position for anticancer activity, it is plausible that this compound and its derivatives could also exhibit significant antiproliferative effects. The larger size and different electronic properties of iodine compared to fluorine or chlorine could lead to unique interactions with biological targets, potentially resulting in a distinct anticancer profile. A patent has disclosed novel conjugates of benzothiazole derivatives, including those with halogen substitutions, which have demonstrated anticancer activity against Hep-2 and Caco cell lines. nih.gov

| Cell Line | Compound Series | IC50/GI50 (µM) |

| Various Human Tumor Cell Lines | Benzothiazole bearing piperazino-arylsulfonamides | 8-24 |

| MCF-7 (Breast Cancer) | Fluorinated 2-aryl benzothiazoles | 0.4 |

| Pancreatic Cancer Cells | Nitro-styryl containing benzothiazole | 27 |

| HeLa (Cervical Cancer) | Chlorophenyl oxothiazolidine based benzothiazole | 9.76 |

Other Reported Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond the aforementioned activities, the versatile benzothiazole scaffold has been explored for other therapeutic applications, including the management of diabetes and epilepsy.

Antidiabetic Potential: The emergence of benzothiazole as a potential antidiabetic agent was spurred by the development of the aldose reductase inhibitor, Zopolrestat. Since then, numerous benzothiazole derivatives have been synthesized and evaluated for their hypoglycemic activity. In vivo studies using streptozotocin-induced diabetic models in rats have shown that certain benzothiazole derivatives can effectively lower blood glucose levels. nih.govijmrset.com The mechanism of action for some of these compounds is believed to involve the potentiation of insulin's effects. While there is no specific data on the antidiabetic activity of this compound, the general promise of the benzothiazole class in this area suggests it could be a worthwhile candidate for investigation.

Anticonvulsant Effects: Benzothiazole derivatives have also been investigated for their anticonvulsant properties. Various synthesized compounds have shown protection against seizures in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Structure-activity relationship studies have indicated that the nature of substituents on the benzothiazole ring influences the anticonvulsant potency. For instance, in a series of 1,5-benzothiazepine (B1259763) derivatives, compounds with electron-withdrawing groups on the benzothiazole moiety showed increased activity. mdpi.com This finding suggests that the electron-withdrawing nature of the iodine atom in this compound might contribute favorably to its potential anticonvulsant activity.

| Activity | Compound Series | Model | Key Findings |

| Antidiabetic | Novel Benzothiazole Derivatives | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels compared to glibenclamide. nih.gov |

| Anticonvulsant | Benzothiazole Coupled Sulfonamides | Maximal Electroshock (MES) model in mice | One compound emerged as a potent anticonvulsant agent. |

| Anticonvulsant | 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-1-ones | Isoniazid-induced seizures in rodents | A thiazole (B1198619) analogue was identified as a potent anticonvulsant. researchgate.net |

Applications in Materials Science and Other Fields

Functional Materials Development

The benzothiazole (B30560) scaffold is a key component in the development of advanced functional materials, particularly those with specific electronic and optical properties. While research may not always specify the 5-iodo isomer, the principles applied to benzothiazole derivatives are relevant.

Organic Electronics: Benzothiazole derivatives are investigated for their potential as organic semiconductors. The planar structure and π-conjugated system of the benzothiazole ring facilitate charge transport. The introduction of substituents, such as an iodo group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic properties for specific applications like Organic Field-Effect Transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs): Compounds incorporating the benzothiazole moiety are used in the creation of efficient emitting materials for OLEDs. researchgate.net The inherent fluorescence of the benzothiazole system is a key feature. researchgate.net Research has shown that modifying the benzothiazole structure, for instance by creating donor-π-acceptor architectures, can lead to materials with desirable luminescence, making them suitable for use as emitters in OLED devices. researchgate.netnih.gov

Two-Photon Absorption (TPA) Materials: Iodinated benzothiazoles have been identified as crucial precursors for synthesizing fluorophores with large two-photon absorption cross-sections. acs.org Direct iodination of the benzothiazole core can produce intermediates that are then used to build complex molecules capable of absorbing near-infrared (NIR) light, an important property for applications in bioimaging, photodynamic therapy, and optical data storage. acs.org

Polymer Science: In polymer chemistry, benzothiazole derivatives can be incorporated as additives to improve the thermal stability and mechanical properties of polymers.

Chemical Sensors and Bioimaging Probes

The fluorescent nature of the benzothiazole core makes it an excellent platform for designing chemical sensors and probes for bioimaging. acs.org These molecules are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte.

Fluorescent Probes: Benzothiazole derivatives have been successfully developed into "turn-on" fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) in living cells. nih.govkglmeridian.com The general mechanism involves a reaction between the analyte and a specific functional group attached to the benzothiazole fluorophore, which triggers a significant increase in fluorescence intensity. nih.govkglmeridian.com